methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C8H8N2O3S and a molecular weight of 212.23 g/mol
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” are currently unknown. This compound is a derivative of thiazolo[3,2-a]pyrimidine, a heterocyclic system that has been used as the basis for synthesizing various biologically active substances .
Mode of Action
It’s worth noting that thiazolo[3,2-a]pyrimidines, due to their virtually unlimited synthetic and pharmacological potential, have been used in the synthesis of a wide range of biologically active substances .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial actions .
Pharmacokinetics
The compound’s molecular weight (22626) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Thiazolo[3,2-a]pyrimidines have demonstrated a wide range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It’s worth noting that the compound’s solid physical form suggests that it may be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of ethyl acetoacetate with 1,3-thiazol-2-amine and an appropriate aldehyde under specific conditions. The reaction is often carried out in isopropyl alcohol at a controlled temperature, sometimes using ultrasonic activation to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might also incorporate continuous flow reactors and advanced purification techniques to meet commercial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of different functional groups leading to a variety of derivatives.
Scientific Research Applications
This compound has shown significant potential in scientific research due to its biological activities. It has been studied for its antitumor, antibacterial, and anti-inflammatory properties . In chemistry, it serves as a building block for the synthesis of more complex molecules. In the pharmaceutical industry, it is explored for the development of new drugs targeting various diseases.
Comparison with Similar Compounds
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
7-Hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness: Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific structural features and the resulting biological activities
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Properties
IUPAC Name |
methyl 5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-13-7(12)5-4-9-8-10(6(5)11)2-3-14-8/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKGKNGZHZWDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N(C1=O)CCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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